molecular formula C18H11NO3 B5738805 2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione

2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B5738805
M. Wt: 289.3 g/mol
InChI Key: HTWRAMBFNAAKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound that features a quinoline and indene structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with indene-1,3-dione under specific reaction conditions. One common method includes the use of microwave irradiation in dimethylformamide, which facilitates the reaction without the need for a solvent . Another approach involves the use of polyphosphoric acid as a catalyst, which provides high yields in a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and indene derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combined quinoline and indene structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-(1-hydroxy-3-oxoinden-2-yl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-15-9-14(19-13-8-4-3-7-12(13)15)16-17(21)10-5-1-2-6-11(10)18(16)22/h1-9,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWRAMBFNAAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC(=O)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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